

N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Acetyl-L-tyrosine ethyl ester*

Cat. No.: *B167268*

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CAS Number: 36546-50-6

This technical guide provides an in-depth overview of **N-Acetyl-L-tyrosine ethyl ester** (ATEE), a derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and drug development professionals, this document covers the fundamental chemical and physical properties, synthesis, experimental applications, and biochemical significance of ATEE.

Chemical and Physical Properties

N-Acetyl-L-tyrosine ethyl ester is a white to off-white crystalline powder. The addition of an N-acetyl group and an ethyl ester moiety to L-tyrosine enhances its solubility in various solvents compared to the parent amino acid. The compound is often supplied as a monohydrate.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	36546-50-6	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₄ (anhydrous)	[3]
C ₁₃ H ₁₉ NO ₅ (monohydrate)	[2]	
Molecular Weight	251.28 g/mol (anhydrous)	[3]
269.29 g/mol (monohydrate)	[2]	
IUPAC Name	ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate	[3]
Synonyms	ATEE, Ac-Tyr-OEt	[3]

Table 2: Physical and Spectroscopic Data

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[1]
Melting Point	80-81 °C	[1]
Solubility	Soluble in water and ethanol	[1]
Optical Rotation	+20.0 to +24.0 deg (c=1, EtOH)	
¹ H NMR	Spectra available	[4]
¹³ C NMR	Spectra available	[5]
IR Spectrum	Data available	[6]
Mass Spectrum	Data available	[3]

Synthesis of N-Acetyl-L-tyrosine Ethyl Ester

ATEE is typically synthesized from L-tyrosine in a two-step process: N-acetylation followed by esterification.

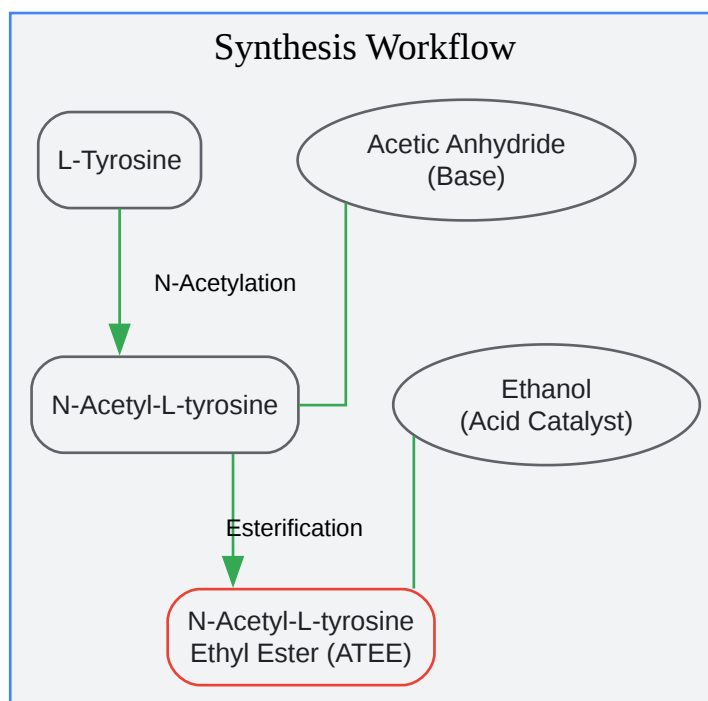
Experimental Protocol: Synthesis of ATEE

Step 1: N-Acetylation of L-Tyrosine

- Dissolve L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide).
- Slowly add acetic anhydride to the solution while maintaining the pH between 8 and 10 with the addition of a base.
- Control the reaction temperature, for instance, at 60°C for approximately 20 minutes.
- After the reaction is complete, acidify the solution to precipitate N-acetyl-L-tyrosine.
- Filter and wash the precipitate to obtain the intermediate product.

Step 2: Esterification of N-Acetyl-L-Tyrosine

- Suspend the N-acetyl-L-tyrosine in anhydrous ethanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
- Reflux the mixture for several hours (e.g., 4-6 hours).
- After the reaction, cool the solution and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield **N-Acetyl-L-tyrosine ethyl ester monohydrate**.^[1]



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Synthesis of **N-Acetyl-L-tyrosine Ethyl Ester**.

Applications in Enzymatic Assays

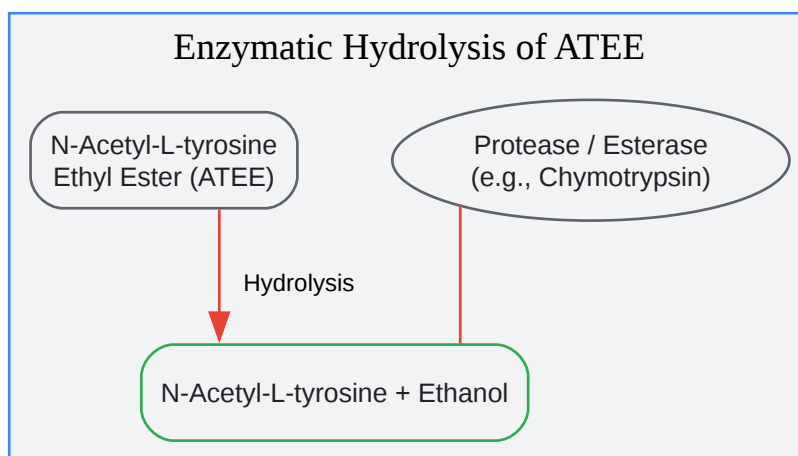
ATEE is widely used as a substrate for various proteases and esterases, most notably chymotrypsin. The enzymatic hydrolysis of the ethyl ester bond leads to the formation of N-acetyl-L-tyrosine and ethanol. The rate of this reaction can be monitored to determine enzyme activity.

Experimental Protocol: Chymotrypsin Activity Assay (Spectrophotometric Method)

This method is based on the increase in absorbance at 256 nm resulting from the formation of N-benzoyl-L-tyrosine from a similar substrate, N-benzoyl-L-tyrosine ethyl ester (BTEE), and can be adapted for ATEE.

- Reagent Preparation:
 - Buffer: Prepare an 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM calcium chloride.

- Substrate Stock Solution: Prepare a stock solution of ATEE in a suitable solvent like 50% (w/w) methanol.
- Enzyme Solution: Dissolve α -chymotrypsin in 1 mM HCl to the desired concentration (e.g., 10-30 $\mu\text{g/mL}$).
- Assay Procedure:
 - Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.
 - In a quartz cuvette, mix the Tris-HCl buffer and the ATEE substrate solution.
 - Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
 - Initiate the reaction by adding the chymotrypsin solution to the cuvette.
 - Record the increase in absorbance at 256 nm over time.
- Data Analysis:
 - Determine the initial rate of the reaction ($\Delta A_{256}/\text{min}$) from the linear portion of the absorbance versus time plot.
 - Calculate the enzyme activity based on the molar extinction coefficient of the product at 256 nm.



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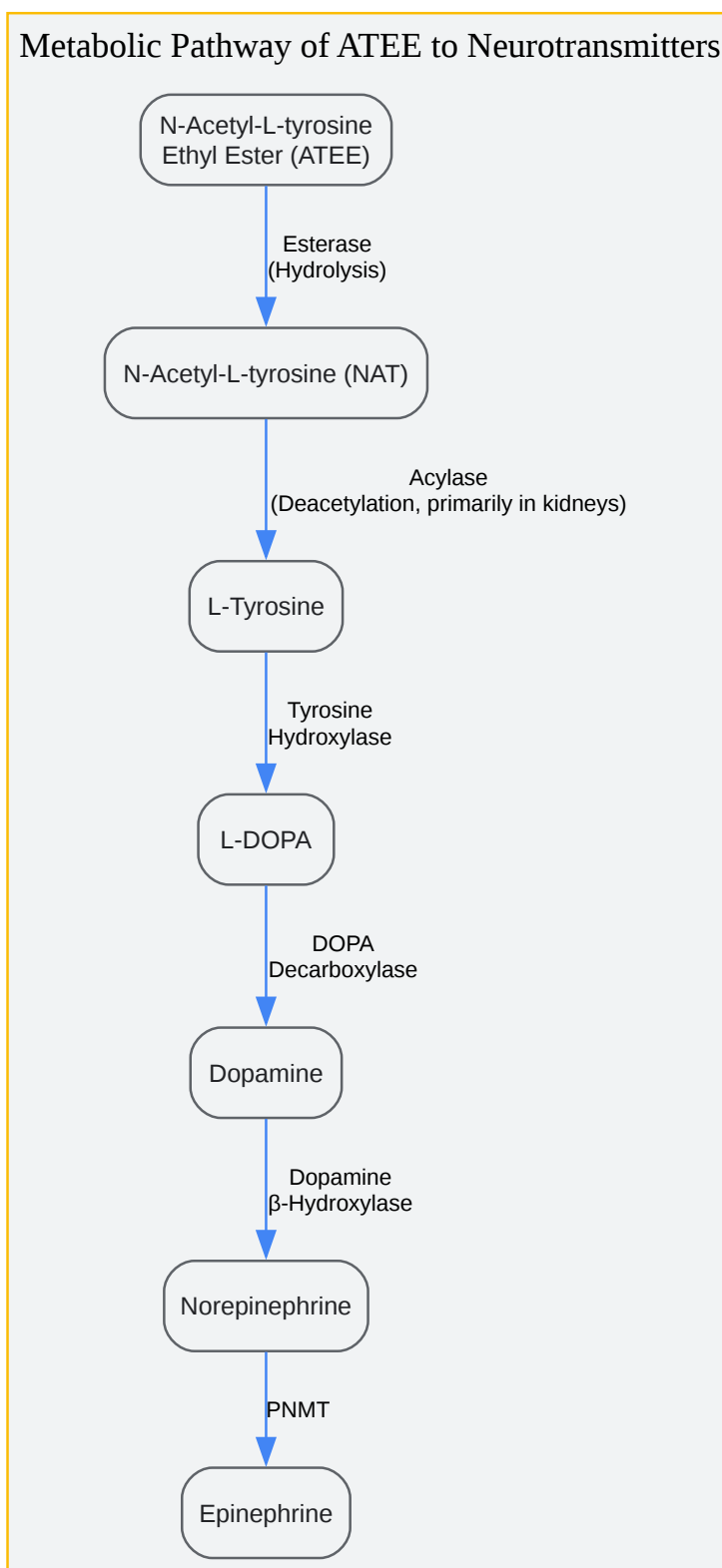
Enzymatic hydrolysis of ATEE.

Biochemical Significance and Metabolic Fate

ATEE serves as a prodrug for N-acetyl-L-tyrosine (NAT).[7] In vivo, esterases can hydrolyze the ethyl ester, releasing NAT. NAT, in turn, can be deacetylated to L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[8] This pathway is of significant interest in neuroscience and pharmacology for its potential to modulate neurotransmitter levels.

The deacetylation of NAT to L-tyrosine primarily occurs in the kidneys.[9] However, studies have shown that a significant portion of administered NAT is excreted unchanged in the urine, suggesting that its conversion to L-tyrosine may be limited in humans.[6][9]

Metabolic Pathway of ATEE to Neurotransmitters



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Metabolic fate of ATEE and its role as a precursor to catecholamines.

Applications in Drug Development and Research

The properties of ATEE make it a valuable tool in several areas of research and development:

- **Enzyme Characterization:** It serves as a standard substrate for the characterization of proteases and esterases.[10]
- **Prodrug Development:** Its enhanced solubility and potential to deliver L-tyrosine make it a candidate for prodrug strategies aimed at increasing systemic or central nervous system levels of this amino acid.[7]
- **Neuroscience Research:** As a precursor to catecholamines, ATEE can be used to investigate the effects of increased tyrosine availability on neurotransmitter synthesis and function.[8]
- **Biocatalysis:** ATEE is used as a substrate in biocatalytic processes, such as in reactions catalyzed by immobilized enzymes.[10]
- **Dimerization Studies:** It has been used as a model compound in studies of dityrosine formation, which is relevant to research on oxidative stress and neurodegenerative diseases like Alzheimer's.[11]

Conclusion

N-Acetyl-L-tyrosine ethyl ester is a versatile and well-characterized derivative of L-tyrosine. Its utility as an enzyme substrate is well-established, with detailed protocols available for its use in assays. Furthermore, its role as a prodrug and precursor to critical neurotransmitters provides a basis for its application in neuropharmacological research and drug development. This guide has summarized the core technical information on ATEE, providing a foundation for its effective use in a research setting.

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